1-[(4-fluorophenyl)methyl]-3-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-15-5-3-14(4-6-15)12-20-18(22)21(13-17-2-1-11-24-17)16-7-9-23-10-8-16/h1-6,11,16H,7-10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBHQLRURYWJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzylamine with oxan-4-yl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then reacted with thiophen-2-ylmethylamine to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to ensure consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Tetrahydropyran (THP) vs. β-Lactam : The THP moiety in the target compound offers conformational flexibility and moderate polarity, contrasting with the β-lactam in 4f, which may confer sensitivity to enzymatic degradation .
- Thiophene vs.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine reduces oxidative metabolism, while the THP group may slow cytochrome P450-mediated degradation compared to tert-butyl (4f) or epoxide (Epoxiconazole) substituents .
- Solubility : The absence of polar groups (e.g., hydroxyl in ) suggests lower solubility than 4 but higher than 7n due to THP’s moderate polarity .
Biological Activity
1-[(4-fluorophenyl)methyl]-3-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structure that includes:
- A fluorophenyl group, which enhances lipophilicity and biological activity.
- An oxan ring that may contribute to the compound's stability and membrane permeability.
- A thiophen moiety, which is known for its diverse pharmacological properties.
Molecular Formula : C15H16FN3O2S
Molecular Weight : 319.37 g/mol
Anticancer Activity
Research indicates that derivatives of urea compounds, including the target compound, exhibit significant anticancer properties.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
- Studies suggest that urea derivatives can inhibit specific kinases or enzymes crucial for cancer cell growth.
-
Case Studies :
- A study by Eldehna et al. synthesized similar urea derivatives that showed potent anticancer effects against various cancer cell lines, including lung (A549) and colon (HCT-116) cancers with IC50 values ranging from 2.71 to 3.22 μM .
- Another study highlighted the cytotoxic effects of phenylurea compounds on breast cancer cell lines (MCF-7), indicating potential for further development in targeted therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the phenyl ring : Fluorination has been shown to enhance potency due to increased electron-withdrawing effects.
- Oxan ring modifications : Alterations in the oxan structure can impact solubility and membrane permeability, affecting overall bioavailability.
Data Tables
| Compound | Target Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 4.07 | Apoptosis induction |
| 2 | A549 | 3.22 | Kinase inhibition |
| 3 | HCT-116 | 2.71 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
